IT-143B

Description

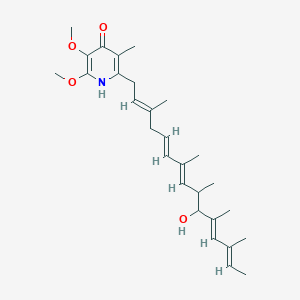

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Streptomyces with data available.

Properties

Molecular Formula |

C28H41NO4 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+ |

InChI Key |

QDBZGOIMALIBKV-JXOBDNEFSA-N |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |

Canonical SMILES |

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of IT-143B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a member of the piericidin family of natural products, a class of antibiotics isolated from Streptomyces species. While specific data on this compound is limited in publicly accessible literature, the well-characterized mechanism of action of piericidins provides a strong framework for understanding its biological effects. Piericidins are potent inhibitors of mitochondrial Complex I (NADH:ubiquiquinone oxidoreductase), a critical enzyme in the electron transport chain. This inhibition disrupts cellular energy metabolism, induces oxidative stress, and can trigger programmed cell death, forming the basis of their antimicrobial and potential anticancer activities. This guide synthesizes the available information on the mechanism of action of piericidins as a proxy for this compound, presenting quantitative data from closely related analogs and detailing relevant experimental protocols.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of the piericidin class of compounds, including this compound, is the mitochondrial Complex I.[1] This large, multi-subunit enzyme is the first entry point for electrons into the electron transport chain, catalyzing the transfer of electrons from NADH to ubiquinone.

Piericidins act as competitive inhibitors at the ubiquinone binding site of Complex I.[2] Their structural similarity to the quinone head group of coenzyme Q allows them to occupy this binding pocket, thereby blocking the electron transfer process. This inhibition has several downstream consequences:

-

Disruption of the Proton Motive Force: By halting electron flow through Complex I, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space. This dissipates the proton motive force that is essential for ATP synthesis by ATP synthase (Complex V).

-

Induction of Oxidative Stress: The blockage of electron transfer at Complex I can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[2] This surge in oxidative stress can cause damage to cellular components and activate apoptotic pathways.

-

Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to increase their reliance on glycolysis for ATP production. While some cells can adapt to this metabolic shift, cancer cells that are highly dependent on mitochondrial respiration may be more susceptible to the cytotoxic effects of Complex I inhibition.

dot

Caption: Mechanism of Mitochondrial Complex I Inhibition by this compound.

Secondary Mechanism: Inhibition of GRP78

Some members of the piericidin family have been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78).[3] GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR). Under cellular stress, GRP78 expression is upregulated to help manage misfolded proteins. In many cancer cells, GRP78 is overexpressed and plays a role in promoting cell survival and drug resistance.

Inhibition of GRP78 can lead to:

-

ER Stress and UPR Activation: Reduced GRP78 function can lead to an accumulation of unfolded proteins in the ER, triggering the UPR. Prolonged or unresolved ER stress can activate apoptotic pathways.

-

Sensitization to Other Therapies: By downregulating a key survival protein, GRP78 inhibitors can potentially sensitize cancer cells to the effects of other anticancer agents.

dot

Caption: Putative Inhibition of GRP78 by this compound.

Quantitative Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian Cancer | 0.0005 | [4] |

| PC-3/M | Metastatic Prostate Cancer | 0.009 | |

| HCT-116 | Colon Cancer | 0.009 | |

| SF-295 | Glioblastoma | 0.009 | |

| PC-3 | Prostate Cancer | 0.009 | |

| HL-60 | Leukemia | >12 | |

| B16-F10 | Murine Melanoma | >12 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of piericidins.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of isolated mitochondria or submitochondrial particles.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

NADH

-

Coenzyme Q1 (ubiquinone-1)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

-

Piericidin compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and coenzyme Q1.

-

Add the isolated mitochondria or submitochondrial particles to the reaction mixture.

-

Add varying concentrations of the piericidin compound or solvent control and incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of NADH oxidation and determine the IC50 value of the piericidin compound.

dot

Caption: Workflow for Mitochondrial Complex I Activity Assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of reading absorbance at 570 nm

-

Piericidin compound (e.g., this compound)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the piericidin compound or solvent control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

dot

Caption: Workflow for Cell Viability (MTT) Assay.

Western Blot for GRP78 Expression

This technique is used to detect changes in the protein levels of GRP78 in response to treatment.

Materials:

-

Cancer cell line

-

Piericidin compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GRP78

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the piericidin compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against GRP78.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression of GRP78.

dot

Caption: Workflow for Western Blot Analysis of GRP78.

Conclusion

This compound, as a member of the piericidin family, is predicted to exert its biological effects primarily through the potent inhibition of mitochondrial Complex I. This leads to a cascade of events including the disruption of cellular energy metabolism, increased oxidative stress, and ultimately, cell death. A secondary mechanism involving the inhibition of the chaperone protein GRP78 may also contribute to its anticancer activity. While further research is needed to elucidate the specific properties of this compound, the well-established mechanism of action of piericidins provides a solid foundation for its continued investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the molecular pharmacology of this and related compounds.

References

- 1. Biological insights into the piericidin family of microbial metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRP78 targeting: Hitting two birds with a stone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer potential of piericidin A1 and derivatives isolated from Streptomyces sp. associated with Palythoa variabilis from Brazilian Reefs | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

An In-depth Technical Guide to the Discovery and Origin of IT-143B from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a piericidin-class antibiotic, a group of naturally occurring pyridyl-polyketide compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of this compound, a rare higher homologue of the piericidin family. First isolated from a Streptomyces species by researchers at Taiho Pharmaceutical Co., Ltd. in 1996, this compound has demonstrated notable antifungal, antibacterial, and cytotoxic properties. This document consolidates the available scientific information, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and oncology.

Discovery and Origin

IT-143A and this compound were first reported as novel piericidin-group antibiotics in a 1996 publication in The Journal of Antibiotics[1]. The producing organism was identified as a strain of Streptomyces, a genus renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics. The initial discovery was a collaborative effort between Taiho Pharmaceutical Co., Ltd. in Japan and Chinese researchers[2].

Physicochemical Properties

The detailed physicochemical properties of this compound were characterized at the time of its discovery. While the original publication is not widely accessible, subsequent commercial availability has provided some key details.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 183485-34-9 | [3] |

| Appearance | Pale yellow oil | Inferred from related compounds[4] |

| Purity | >95% by HPLC | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |

Note: Some properties are inferred from chemically similar piericidins due to the limited availability of the primary literature.

Biological Activity

This compound has demonstrated a range of biological activities, most notably its antifungal, antibacterial, and cytotoxic effects.

Antimicrobial Activity

Initial reports highlighted the activity of this compound against the fungus Aspergillus fumigatus and the Gram-positive bacterium Micrococcus luteus.

Cytotoxic Activity

Table 2: Reported Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Reference |

| Antifungal | Aspergillus fumigatus | |

| Antibacterial | Micrococcus luteus | |

| Cytotoxic | Human KB carcinoma cells |

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not publicly accessible. However, based on common practices for the isolation and characterization of piericidin-class antibiotics from Streptomyces, a generalized workflow can be outlined.

Fermentation and Isolation Workflow

The following diagram illustrates a typical workflow for the fermentation of a Streptomyces strain and the subsequent isolation of a target metabolite like this compound.

Caption: Generalized workflow for the discovery of this compound.

Cytotoxicity Testing Protocol (MTT Assay)

A standard method for assessing the cytotoxicity of a compound like this compound against a cancer cell line such as KB cells is the MTT assay.

-

Cell Culture: KB cells are cultured in an appropriate medium and seeded into 96-well plates at a specific density.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Biosynthesis of Piericidins

While the specific biosynthetic gene cluster for this compound has not been reported, the biosynthesis of the piericidin class of molecules in Streptomyces is known to proceed through a polyketide synthase (PKS) pathway.

The following diagram illustrates a simplified overview of a modular Type I PKS pathway, which is responsible for the synthesis of the polyketide backbone of piericidins.

Caption: Simplified modular Type I PKS pathway for piericidin biosynthesis.

This pathway involves a large, multi-enzyme complex where a starter unit is sequentially elongated by extender units. The resulting polyketide chain is then released and can undergo further modifications by tailoring enzymes to yield the final natural product.

Conclusion and Future Perspectives

This compound, a rare piericidin antibiotic from a Streptomyces species, represents a promising scaffold for further investigation, particularly in the context of its cytotoxic activity against cancer cells. While the initial discovery provided foundational knowledge, a deeper understanding of its mechanism of action, biosynthetic pathway, and structure-activity relationships is necessary to fully exploit its therapeutic potential. The lack of widespread availability of the original research article underscores the challenges in accessing historical scientific data and highlights the importance of open-access publishing and data repositories. Future research should focus on the re-isolation of the producing strain, whole-genome sequencing to identify the biosynthetic gene cluster, and semi-synthetic modifications of the this compound structure to optimize its biological activity and pharmacokinetic properties.

References

An In-depth Technical Guide to the Physicochemical Properties of IT-143B Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the IT-143B antibiotic. The information is curated for professionals in research and drug development, presenting data in a structured format, detailing experimental methodologies, and visualizing the mechanism of action.

Core Physicochemical Properties

This compound is a member of the piericidin family of antibiotics, which are known for their potent biological activities.[1] While specific experimental data for some properties of this compound are not publicly available, the properties of the closely related and well-studied piericidin A are provided for reference.

Table 1: Physicochemical Data for this compound and Piericidin A

| Property | This compound | Piericidin A (for reference) |

| Molecular Formula | C28H41NO4 | C25H37NO4[2] |

| Molecular Weight | 455.6 g/mol | 415.6 g/mol [2][3] |

| Appearance | Not specified | Pale yellow oil[3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | Soluble in DMSO (up to 25 mg/ml), Ethanol (up to 20 mg/ml), and methanol. Sparingly soluble in aqueous solutions. |

| Melting Point | Not specified | Not specified; presented as an oil. |

| Boiling Point | Not specified | 614.9±55.0 °C (Predicted) |

| Density | Not specified | 1.044±0.06 g/cm3 (Predicted) |

| Purity | Typically >95% by HPLC | >95% by HPLC |

| CAS Number | 183485-34-9 | 2738-64-9 |

| Storage Stability | Not specified | Stable for 2 years as supplied. Solutions in DMSO or Ethanol may be stored at -20°C for up to 1 month. |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the public domain. However, standard methodologies for characterizing antibiotic compounds are outlined below.

Determination of Solubility

A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., ethanol, methanol, DMSO, DMF, or a buffered aqueous solution) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is then expressed in mg/mL or other appropriate units.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus. As piericidin A is an oil, this method would be applicable if this compound is isolated as a solid.

Protocol:

-

Finely powder a small amount of the dried this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Stability Studies

The stability of this compound in solution and as a solid can be assessed under various environmental conditions using a stability-indicating HPLC method.

Protocol:

-

Prepare solutions of this compound in relevant solvents or formulations.

-

Aliquot the solutions and solid samples into appropriate containers.

-

Store the samples under a range of controlled conditions, including different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) and relative humidities (e.g., 60% RH, 75% RH), and protect from light where necessary.

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.

-

A significant loss of potency (e.g., >10%) indicates instability under those storage conditions.

Mechanism of Action and Signaling Pathway

This compound is a member of the piericidin class of antibiotics, which are known to be potent inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquiquinone oxidoreductase). This inhibition is the primary mechanism of its cytotoxic and antimicrobial activity.

Inhibition of Mitochondrial Complex I

Piericidins are structural analogs of ubiquinone (Coenzyme Q) and act as competitive inhibitors, binding to the ubiquinone-binding site within Complex I. This binding event blocks the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration.

The workflow for the inhibition of Complex I by this compound can be visualized as follows:

References

The Biological Activity of Piericidin-Group Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of piericidin-group antibiotics, a class of natural products primarily produced by Streptomyces species. Renowned for their potent and specific inhibition of mitochondrial Complex I, these compounds have garnered significant interest for their potential applications in oncology, microbiology, and neurodegenerative disease research. This document details their core mechanism of action, impact on cellular signaling pathways, and summarizes key quantitative data, while also providing methodologies for relevant experimental protocols.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

Piericidin-group antibiotics exert their primary biological effects by targeting NADH:ubiquione oxidoreductase, also known as Mitochondrial Complex I.[1][2][3] This enzyme is the inaugural and largest component of the electron transport chain (ETC) located within the inner mitochondrial membrane.[1] The structural similarity of piericidins to the native substrate, ubiquinone (Coenzyme Q), allows them to act as competitive inhibitors at the ubiquinone-binding site within Complex I.[1] This binding event obstructs the transfer of electrons from NADH to ubiquinone, effectively disrupting the entire electron flow through the ETC.

The inhibition of Complex I by piericidins has several critical downstream consequences:

-

Disruption of the Proton Motive Force: By halting electron transport, piericidins prevent the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a dissipation of the proton motive force, which is crucial for ATP synthesis by ATP synthase (Complex V).

-

Induction of Oxidative Stress: The blockage of electron flow can cause a leakage of electrons from the iron-sulfur clusters located upstream of the inhibition site. This results in the formation of superoxide radicals and other reactive oxygen species (ROS), leading to increased oxidative stress that can damage cellular components and initiate apoptotic pathways.

-

Metabolic Reprogramming: The inhibition of oxidative phosphorylation forces cells to increase their reliance on glycolysis to generate ATP. This metabolic shift can be particularly detrimental to cancer cells that are highly dependent on mitochondrial respiration.

Diverse Biological Activities

Beyond their fundamental role as mitochondrial inhibitors, piericidins exhibit a broad range of biological activities, including anticancer, insecticidal, and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of piericidins against a variety of cancer cell lines. Piericidin A has shown selective cytotoxicity towards human multiple myeloma and colorectal cancer cells, while having minimal effect on the growth of normal cells. Its analogues and glycosides have also demonstrated cytotoxicity against human cervical cancer, mouse melanoma, human lung cancer, and various leukemia cell lines. The anticancer mechanism is not solely reliant on Complex I inhibition; piericidins have also been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), an endoplasmic reticulum chaperone, which can reduce the resistance of tumor cells. Furthermore, a combination of piericidin A and its glycoside, glucopiericidin A, can synergistically inhibit filopodia protrusion, a process involved in cancer cell migration and invasion, by inhibiting both mitochondrial respiration and glycolysis.

Insecticidal and Antimicrobial Activity

Piericidin A was initially identified as a potent insecticide. Its insecticidal effects are attributed to its selective cytotoxicity and induction of apoptosis in insect cells. For instance, piericidin A inhibits the viability of Tn5B1-4 insect cells at nanomolar concentrations, a significantly lower concentration than that required to affect mammalian HepG2 and Hek293 cells. Piericidins also exhibit antimicrobial properties. Glucopiericidin A, for example, displays antimicrobial activity, and both glucopiericidins A and B have shown better antimicrobial activities than piericidin A1.

Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various piericidin derivatives against a panel of cell lines, highlighting their potent and, in some cases, selective cytotoxic activity.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Piericidin A | Tn5B1-4 | Insect (Lepidopteran) | 0.061 | |

| HepG2 | Human Liver Cancer | 233.97 | ||

| Hek293 | Human Embryonic Kidney | 228.96 | ||

| OVCAR-8 | Human Ovarian Cancer | 0.0005 nM | ||

| PC-3 | Human Prostate Cancer | 9.0 nM | ||

| PC-3/M | Metastatic Prostate Cancer | <16 ng/mL | ||

| HCT-116 | Human Colon Cancer | 500 fM - 9.0 nM | ||

| HL-60 | Human Leukemia | >12 | ||

| B16-F10 | Murine Melanoma | >12 | ||

| Piericidin A1 | HT29 (etoposide-resistant) | Human Colon Cancer | - | |

| Piericidin L | OS-RC-2 | Human Kidney Cancer | 2.2 | |

| Piericidin M | OS-RC-2 | Human Kidney Cancer | 4.5 | |

| Piericidin N | HL-60 | Human Leukemia | < 0.1 | |

| Piericidin O | HL-60 | Human Leukemia | < 0.1 | |

| Piericidin P | HL-60 | Human Leukemia | < 0.1 | |

| Piericidin Q | HL-60 | Human Leukemia | < 0.1 | |

| 11-demethyl-glucopiericidin A | ACHN | Human Kidney Cancer | 2.3 | |

| HL-60 | Human Leukemia | 1.3 | ||

| K562 | Human Leukemia | 5.5 |

| Compound | Organism/Cell | Activity | Concentration | Reference |

| Piericidin A1 | Respiratory Complex I | IC50 | 3.7 nM | |

| Piericidin B | T. asteroides (Fungus) | MIC | 20 µg/ml | |

| T. rubrum (Fungus) | MIC | 10 µg/ml | ||

| M. gypseum (Fungus) | MIC | 20 µg/ml | ||

| C. neoforms (Fungus) | MIC | 2 µg/ml | ||

| M. luteus (Bacteria) | MIC | 50 µg/ml | ||

| P. vulgaris (Bacteria) | MIC | 100 µg/ml |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by piericidins and a typical workflow for investigating mechanisms of resistance.

Caption: Mechanism of piericidin-induced cytotoxicity via Complex I inhibition.

Caption: Workflow for investigating mechanisms of piericidin resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of piericidin-group antibiotics.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which a piericidin inhibits cell growth by 50% (IC50).

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

Piericidin compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piericidin compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the piericidin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the piericidin) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the piericidin concentration and use a non-linear regression analysis to determine the IC50 value.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Target cell line(s)

-

Complete cell culture medium

-

Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine

-

Piericidin compound

-

Mitochondrial stress test reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

Seahorse XF Calibrant

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and incubate overnight.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Cell Preparation: On the day of the assay, remove the complete medium from the cells, wash with pre-warmed Seahorse XF base medium, and then add the final volume of pre-warmed Seahorse XF base medium. Incubate the cells at 37°C in a non-CO2 incubator for at least 30 minutes.

-

Compound Loading: Load the piericidin and the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.

-

Assay Execution: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: The Seahorse XF software will calculate the OCR at different stages of the experiment. The effect of the piericidin on basal and maximal respiration can be determined by comparing the OCR of treated cells to that of control cells.

Induction of Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by piericidins.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

Piericidin compound

-

Flow cytometer

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI) solution

-

Annexin V binding buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the piericidin compound for a specific time period. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

Data Analysis: The flow cytometry data will allow for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

Piericidin-group antibiotics represent a versatile class of natural products with a well-defined primary mechanism of action and a broad spectrum of biological activities. Their ability to potently inhibit mitochondrial Complex I makes them valuable tools for studying cellular metabolism and mitochondrial biology. Furthermore, their selective cytotoxicity against cancer and insect cells underscores their potential for further development as therapeutic agents and pesticides. This guide provides a foundational understanding of the biological activity of piericidins to aid researchers and drug development professionals in their exploration of this promising class of compounds.

References

IT-143B: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143B is a rare piericidin-class antibiotic first isolated from Streptomyces sp.[1]. Structurally similar to coenzyme Q, this compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain[2][3]. By disrupting cellular respiration, this compound exhibits a range of biological activities, including cytotoxic, antifungal, and antibacterial effects[1][2]. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Introduction

Mitochondrial complex I is a critical component of cellular metabolism, playing a central role in ATP production. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This compound, also known as ME-143, belongs to the piericidin family of natural products, which are known for their potent and specific inhibition of mitochondrial complex I. This document consolidates the current knowledge on this compound to serve as a valuable resource for researchers investigating its therapeutic potential.

Physicochemical Properties

This compound is a pale yellow oil with the molecular formula C28H41NO4 and a molecular weight of 455.63 g/mol . It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is sparingly soluble in aqueous solutions.

| Property | Value | Reference |

| Molecular Formula | C28H41NO4 | |

| Molecular Weight | 455.63 g/mol | |

| Appearance | Pale Yellow Oil | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | |

| Long-Term Storage | -20°C |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of mitochondrial complex I. As a structural analog of ubiquinone, it is proposed to competitively bind to the ubiquinone-binding site of complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition has several downstream consequences:

-

Disruption of the Electron Transport Chain: The blockade of electron flow prevents the pumping of protons by complex I, leading to a collapse of the mitochondrial membrane potential.

-

Induction of Oxidative Stress: The stalled electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.

-

Metabolic Reprogramming: Inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production, a metabolic shift that can be detrimental to cancer cells.

The proposed signaling pathway for this compound, based on its action as a piericidin, is depicted below.

Quantitative Data

Inhibition of Mitochondrial Complex I

This compound has been shown to be a potent inhibitor of mitochondrial complex I.

| Inhibitor | Cell Line/System | Concentration | % Inhibition of Complex I Activity (relative to control) | Reference |

| This compound (ME-143) | Isolated HEK293T mitochondria | Not Specified | 85.7% |

Biological Activity

This compound has demonstrated cytotoxic, antifungal, and antibacterial activities.

| Organism/Cell Line | Activity (MIC or IC50) | Reference |

| Aspergillus fumigatus | 25 µg/ml (MIC) | |

| Micrococcus luteus | 3.13 µg/ml (MIC) | |

| KB Carcinoma Cells | 1.5 µg/ml (IC50) |

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound.

Preparation of this compound Stock Solution

This protocol is based on the general procedure for piericidins and should be performed in a sterile environment.

Materials:

-

This compound solid

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Aseptically add the desired volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).

-

Gently vortex the vial until the solid is completely dissolved.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

Mitochondrial Complex I Activity Assay

This protocol is adapted from studies investigating the enzymatic activity of mitochondrial complex I.

Objective: To measure the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

NADH

-

Ubiquinone (or a suitable analog like decylubiquinone)

-

Rotenone (as a specific inhibitor for control measurements)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare isolated mitochondria from cells or tissues of interest.

-

Resuspend the mitochondrial pellet in the assay buffer.

-

In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.

-

To determine the rotenone-sensitive activity, prepare a parallel sample containing rotenone.

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The specific Complex I activity is calculated as the difference between the total activity and the rotenone-insensitive activity and is typically expressed as nmol NADH oxidized/min/mg of mitochondrial protein.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.

Objective: To determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.

-

Load the Seahorse XF sensor cartridge with this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated ports.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm).

Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial health.

Materials:

-

JC-1 dye

-

Cells of interest treated with this compound

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

-

CCCP (a protonophore used as a positive control for depolarization)

Procedure:

-

Culture and treat cells with this compound.

-

Prepare the JC-1 staining solution in cell culture medium.

-

Incubate the cells with the JC-1 staining solution at 37°C.

-

For a positive control, treat a separate sample of cells with CCCP to induce mitochondrial depolarization.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cell viability.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

KB carcinoma cells (or other cell line of interest)

-

96-well plate

-

Complete culture medium

-

This compound working solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

-

Aspergillus fumigatus (or other fungal strain)

-

96-well microtiter plate

-

RPMI 1640 medium

-

This compound working solutions

-

Spectrophotometer

Procedure:

-

Prepare a standardized fungal inoculum in RPMI 1640 medium.

-

Prepare serial two-fold dilutions of this compound in the microtiter plate.

-

Add the fungal inoculum to each well.

-

Incubate the plate at 35°C for 48-72 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Micrococcus luteus (or other bacterial strain)

-

96-well microtiter plate

-

Mueller-Hinton Broth (MHB)

-

This compound working solutions

Procedure:

-

Prepare a standardized bacterial inoculum in MHB.

-

Prepare serial two-fold dilutions of this compound in the microtiter plate.

-

Add the bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that prevents visible bacterial growth.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I with demonstrated cytotoxic, antifungal, and antibacterial activities. Its mechanism of action, typical of the piericidin class of antibiotics, makes it a compound of interest for further investigation, particularly in the context of diseases with metabolic vulnerabilities, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to determine a precise IC50 for mitochondrial complex I inhibition and to elucidate the specific downstream signaling effects of this promising molecule.

References

- 1. Metabolic reprogramming in cancer cells: glycolysis, glutaminolysis, and Bcl-2 proteins as novel therapeutic targets for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. apec.org [apec.org]

IT-143B: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-143B is a piericidin-class antibiotic, a family of natural products known for their diverse biological activities. Isolated from the fermentation broth of Streptomyces sp. No. A-143 in 1996 by researchers at Taiho Pharmaceutical Co., Ltd. and the Institute of Medicinal Biotechnology in Beijing, this compound has demonstrated antifungal, antibacterial, and cytotoxic properties.[1] As a rare member of the piericidin family, its unique structure and biological profile warrant detailed investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, its proposed mechanism of action, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is a pale yellow oil with the molecular formula C₂₈H₄₁NO₄. Its structure was determined using spectroscopic methods, revealing a substituted pyridine ring attached to a long, polyketide-derived side chain, which is characteristic of piericidins.[1]

| Property | Value |

| Appearance | Pale Yellow Oil |

| Molecular Formula | C₂₈H₄₁NO₄ |

| Molecular Weight | 455.63 g/mol |

| UV λmax (MeOH) | 237, 313 nm |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |

| CAS Number | 183485-34-9 |

Antifungal Spectrum

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µg/mL) |

| Aspergillus fumigatus | Not Specified | 25[1] |

MIC: Minimum Inhibitory Concentration

Other Biological Activities

In addition to its antifungal properties, this compound has shown activity against Gram-positive bacteria and human cancer cell lines.

Table 2: Antibacterial and Cytotoxic Activity of this compound

| Organism/Cell Line | Activity (MIC/IC₅₀ in µg/mL) |

| Micrococcus luteus | 3.13[1] |

| KB Carcinoma Cells | 1.5[1] |

Proposed Mechanism of Action

While the specific signaling pathways affected by this compound have not been empirically determined, its structural similarity to other piericidins strongly suggests a similar mechanism of action. Piericidins are well-documented inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).

By binding to Complex I, this compound is proposed to block the transfer of electrons from NADH to coenzyme Q (ubiquinone). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. The subsequent decrease in cellular ATP production can trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS) and the induction of apoptosis, ultimately leading to fungal cell death. This proposed mechanism is consistent with the observed antifungal activity.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original discovery and isolation of this compound.

-

Fermentation: The producing organism, Streptomyces sp. No. A-143, is cultured in a suitable medium in a jar fermentor to generate a fermentation broth containing this compound.

-

Solvent Extraction: The harvested fermentation broth is extracted with an organic solvent such as ethyl acetate to separate the crude product from the aqueous phase.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, including preparative high-performance liquid chromatography (HPLC) on a C18 column, to separate this compound from its analogs (e.g., IT-143-A) and other impurities.

-

Final Product: The purified fractions containing this compound are collected, concentrated, and lyophilized to yield the final product as a pale yellow oil.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and mold pathogens, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to create a range of desired concentrations in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a suspension of fungal cells or conidia in sterile saline.

-

Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard for yeasts, or a specific conidial density for molds).

-

Dilute the standardized suspension in RPMI 1640 medium to achieve the final target inoculum concentration.

-

-

Inoculation and Incubation:

-

Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (fungal inoculum in medium without the drug) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for fungal growth.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

-

Conclusion

This compound is a piericidin antibiotic with demonstrated in vitro activity against Aspergillus fumigatus. Its proposed mechanism of action, inhibition of mitochondrial Complex I, aligns with that of other members of its structural class and presents a potential target for antifungal drug development. However, the available data on its full antifungal spectrum is limited. Further research is required to elucidate its activity against a wider array of clinically relevant fungal pathogens and to validate its specific mechanism of action and downstream cellular effects. The protocols outlined in this guide provide a framework for such future investigations.

References

Unraveling the Antibacterial Potential of IT-143B Against Gram-Positive Bacteria: A Technical Whitepaper

For Immediate Release

[City, State] – A comprehensive review of available scientific literature reveals no specific antibacterial agent publicly designated as "IT-143B." This technical whitepaper, therefore, addresses the user's request by providing a detailed guide on the general methodologies and approaches used to characterize a novel antibacterial compound's effects on Gram-positive bacteria, using data from known antibacterial agents as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Antibacterial Action Against Gram-Positive Bacteria

Gram-positive bacteria represent a significant class of pathogens responsible for a wide array of human infections. Their distinct cell wall structure, characterized by a thick peptidoglycan layer, serves as a primary target for many antibacterial agents. The discovery and development of new compounds with potent activity against these bacteria, particularly multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), is a critical area of research. This guide outlines the essential experimental framework for evaluating a novel compound, hypothetically named this compound, for its efficacy and mechanism of action against Gram-positive pathogens.

Quantitative Assessment of Antibacterial Activity

A crucial first step in characterizing a new antibacterial agent is to quantify its activity against a panel of relevant Gram-positive bacteria. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Various Antibacterial Agents Against Gram-Positive Bacteria

| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Streptococcus pneumoniae | Reference |

| Omadacycline | 0.25 µg/mL (MIC90) | 0.25 µg/mL (MIC90) | 0.25 µg/mL (MIC90 for E. faecalis) | 0.12 µg/mL (MIC90) | [1] |

| LY146032 | 4 µg/mL (MIC90) | 4 µg/mL (MIC90) | 8 µg/mL (MIC90) | Not Specified | [2] |

| CB-183,315 | ≤1 µg/mL | ≤1 µg/mL | ≤2 µg/mL | Not Specified | [3] |

| Cystapep 1 | 16 µg/mL (MIC) | 16 µg/mL (MIC) | Less Susceptible | Less Susceptible | [4] |

| Oritavancin | Not Specified | 0.06 - 0.5 mg/L (MIC90) | 0.06 - 0.5 mg/L (MIC90) | Not Specified | [5] |

Note: Data presented is for illustrative purposes and is derived from studies on the specified compounds, not "this compound". MIC90 represents the concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of an antibacterial compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is the lowest concentration that prevents visible growth of a bacterium.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton broth.

-

Serial Dilution of the Compound: The test compound (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

Protocol:

-

Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a starting concentration of approximately 10^6 CFU/mL in broth containing the test compound at various multiples of its MIC.

-

Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar medium.

-

Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Mechanism of Action: Signaling Pathways and Cellular Targets

Understanding how a compound exerts its antibacterial effect is crucial for its development. Many antibiotics target essential bacterial processes, including cell wall synthesis, protein synthesis, and DNA replication. Some modern approaches focus on disrupting bacterial signaling pathways or membrane integrity.

Disruption of Bacterial Cell Membrane

A potential mechanism of action for novel antibacterial agents is the disruption of the bacterial cell membrane's structure and function. This can lead to leakage of cellular contents and cell death.

Caption: Hypothetical mechanism of this compound targeting the bacterial cell membrane.

Inhibition of Bacterial Signaling Pathways

Bacteria utilize complex signaling pathways to regulate essential processes such as virulence, biofilm formation, and antibiotic resistance. Targeting these pathways is an attractive strategy for developing new therapeutics.

Caption: Proposed inhibition of a bacterial signaling pathway by this compound.

Experimental Workflow for Characterization

A logical and systematic workflow is essential for the efficient characterization of a novel antibacterial compound.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion

While no specific information exists for a compound named "this compound," this whitepaper provides a robust framework for the in-depth technical evaluation of a novel antibacterial agent against Gram-positive bacteria. The methodologies and illustrative data presented serve as a guide for researchers in the field of antibiotic drug discovery. The systematic application of these protocols will be essential in identifying and characterizing new chemical entities with the potential to combat the growing threat of antibiotic resistance.

Disclaimer: The data and diagrams presented in this document are for illustrative purposes and are based on established scientific principles and data from known antibacterial agents. They are not representative of any specific compound designated as "this compound."

References

- 1. arts.units.it [arts.units.it]

- 2. In vitro activity of LY146032 against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of a Novel Cyclic Lipopeptide, CB-183,315, against Resistant Clostridium difficile and Other Gram-Positive Aerobic and Anaerobic Intestinal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New antimicrobial peptide active against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of Oritavancin against Gram-Positive Pathogens Causing Bloodstream Infections in the United States over 10 Years: Focus on Drug-Resistant Enterococcal Subsets (2010–2019) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling IT-143B: A Technical Guide to its Structural Elucidation, Molecular Formula, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the piericidin antibiotic, IT-143B, focusing on its structural elucidation, molecular formula, and its multifaceted biological activities. This document synthesizes available data to offer a detailed resource for researchers exploring its therapeutic potential.

Molecular Identity and Physicochemical Properties

This compound is a naturally occurring compound isolated from the actinomycete Streptomyces sp. No. A-143. Its molecular formula has been determined as C₂₈H₄₁NO₄ , with a corresponding molecular weight of 455.63 g/mol .[1] The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, and high-resolution electron impact mass spectrometry (HREI-MS).[2] These analyses revealed a substituted pyridine ring linked to a long, polyketide-derived side chain, a characteristic feature of the piericidin family of natural products.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₁NO₄ | [1][2] |

| Molecular Weight | 455.63 | |

| Appearance | Pale yellow oil | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | |

| CAS Number | 183485-34-9 |

Structural Elucidation: Methodologies

The definitive structure of this compound was established using a suite of spectroscopic methods. While the specific raw data from the original publication is not publicly available, this section outlines the detailed experimental protocols for the techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in determining the carbon skeleton and the placement of protons within the this compound molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width is typically set to 10-15 ppm.

-

For signal enhancement, 16 to 64 scans are accumulated.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.

-

A wider spectral width of 200-250 ppm is used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-10 seconds) are required.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Electron Impact Mass Spectrometry (HREI-MS)

HREI-MS was employed to determine the precise molecular weight and elemental composition of this compound.

Experimental Protocol: HREI-MS

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

-

Data Analysis: The mass spectrum reveals the m/z of the molecular ion and various fragment ions. The high-resolution measurement allows for the determination of the elemental composition of the molecular ion, confirming the molecular formula.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antifungal, antibacterial, and potent antitumor properties.

Table 2: Biological Activities of this compound

| Target Organism/Cell Line | Activity (MIC/IC₅₀) | Reference |

| Aspergillus fumigatus | 25 µg/ml | |

| Micrococcus luteus | 3.13 µg/ml | |

| KB Carcinoma Cells | 1.5 µg/ml |

General Antibiotic Mechanism

As a member of the piericidin class, this compound is believed to function as an inhibitor of the mitochondrial electron transport chain. It is proposed to target Complex I (NADH:ubiquinone oxidoreductase), thereby disrupting cellular respiration in susceptible organisms.

Antitumor Mechanism: KRASG12C Inhibition

More recent studies have elucidated a more specific antitumor mechanism for this compound, identifying it as a potent and selective inhibitor of the KRASG12C oncoprotein. This mutation is a key driver in several cancers. By binding to the mutant KRAS protein, this compound locks it in an inactive state, leading to the suppression of downstream pro-proliferative signaling pathways.

The two primary pathways affected are the KRAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.

Experimental Protocols for Biological Activity Assessment

The following are detailed protocols for assays commonly used to evaluate the antitumor effects of compounds like this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., those with the KRASG12C mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and appropriate vehicle controls) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis of Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the KRAS signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Treat KRASG12C-mutant cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of MEK, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a piericidin antibiotic with a well-defined molecular formula and a structure characterized by a substituted pyridine ring and a polyketide side chain. Its biological activities are significant, with a general mechanism of inhibiting mitochondrial Complex I and a specific, potent antitumor activity through the selective inhibition of the KRASG12C oncoprotein. The detailed methodologies provided in this guide offer a framework for the further investigation of this compound and similar compounds in drug discovery and development.

References

Preliminary investigation of IT-143B in scientific research

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143-B is a piericidin-group antibiotic with demonstrated biological activity, including antifungal, antibacterial, and cytotoxic effects. This document provides a comprehensive overview of the preliminary scientific research on IT-143-B, focusing on its discovery, physicochemical properties, and proposed mechanisms of action. Quantitative data from preclinical studies are summarized, and key experimental protocols are detailed. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

IT-143-B is a novel antibiotic belonging to the piericidin class, which was first isolated from the fermentation broth of Streptomyces sp. No. A-143. Structurally, piericidins feature a substituted pyridine ring connected to a long polyketide-derived side chain. Preliminary studies have indicated that IT-143-B exhibits a range of biological activities, making it a compound of interest for further investigation in therapeutic applications.

Physicochemical Properties

The molecular formula of IT-143-B has been determined to be C28H41NO4.[1] It is characterized as a pale yellow oil and is soluble in solvents such as ethanol, methanol, DMF, and DMSO.[2]

| Property | Value |

| Molecular Formula | C28H41NO4 |

| Appearance | Pale Yellow Oil |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO |

Biological Activity and Quantitative Data

IT-143-B has shown inhibitory activity against various microorganisms and cytotoxic effects against cancer cells.

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of IT-143-B against several fungi and bacteria have been determined.

| Organism | MIC (µg/mL) |

| Aspergillus fumigatus | Data not available in search results |

| Micrococcus luteus | Data not available in search results |

Note: While the sources state activity against these organisms, specific MIC values were not found in the provided search results.

Cytotoxic Activity

The cytotoxic potential of IT-143-B has been evaluated against various cancer cell lines. One study, which refers to the compound as "IT-143-B (a likely reference to the recently identified compound 143D)," reports its potent and selective inhibition of the KRASG12C mutation.[1] The half-maximal inhibitory concentration (IC50) values from this study are presented below.

| Cell Line | Cancer Type | IT-143-B IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 |

| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 |

| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 |

| SW1463 | Colorectal Cancer | 67.2 ± 8.3 |

| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 |

| Ba/F3-KRASG12C | Engineered Cell Line | 80.0 ± 19.0 |

Mechanisms of Action

Preliminary research suggests that IT-143-B may exert its biological effects through multiple signaling pathways. The primary mechanism attributed to the piericidin class of antibiotics is the inhibition of Mitochondrial Complex I.[2] Additionally, recent findings suggest a role for a compound identified as IT-143-B in the inhibition of the KRASG12C oncoprotein.[1]

Inhibition of Mitochondrial Complex I

Piericidin-group antibiotics are known to be potent inhibitors of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is a critical component of the electron transport chain in mitochondria.

-

Binding and Inhibition: Piericidins competitively bind to the ubiquinone-binding site of Complex I, blocking the transfer of electrons from NADH.

-

Disruption of ATP Synthesis: This inhibition disrupts the proton motive force across the inner mitochondrial membrane, which is essential for ATP production by ATP synthase.

-

Induction of Oxidative Stress: The blockage of electron flow can lead to the generation of reactive oxygen species (ROS), causing cellular damage and triggering apoptosis.

-

Metabolic Shift: By impairing oxidative phosphorylation, piericidins can force cells to increase their reliance on glycolysis for energy production.

Inhibition of KRASG12C Signaling

A compound referred to as IT-143-B has been identified as a selective inhibitor of the KRASG12C oncoprotein. This mutation is a key driver in several types of cancer.

-

Direct Inhibition: IT-143-B is proposed to directly bind to and inhibit the activity of the mutated KRASG12C protein.

-

Downstream Pathway Suppression: This inhibition leads to the suppression of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

-

Induction of Cell Cycle Arrest and Apoptosis: The blockade of these critical signaling cascades ultimately results in cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.

Experimental Protocols

Isolation and Purification of IT-143-B

The following protocol outlines the general steps for the isolation and purification of IT-143-B from the fermentation broth of Streptomyces sp. No. A-143.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of IT-143-B on cancer cell lines by measuring metabolic activity.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of IT-143-B and a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion